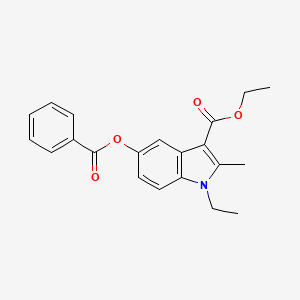![molecular formula C21H22N2S2 B11652741 4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core and a dithiolo ring
Vorbereitungsmethoden
The synthesis of (1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions while maintaining purity and yield.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the dithiolo ring or the quinoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly interacting with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The dithiolo ring and quinoline core can interact with different biological pathways, potentially inhibiting or activating specific processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives and dithiolo-containing molecules Compared to these, (1Z)-4,4,7,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific substitution pattern and the presence of both the quinoline and dithiolo moieties
Eigenschaften
Molekularformel |
C21H22N2S2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4,4,7,8-tetramethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-6-8-15(9-7-12)22-20-18-16-10-13(2)14(3)11-17(16)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
InChI-Schlüssel |
QPBCSQWPMZUGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine](/img/structure/B11652667.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11652672.png)
![3-chloro-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11652679.png)
![methyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11652682.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)


![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)
